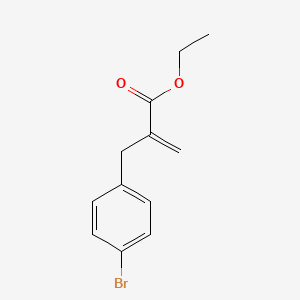

Ethyl 2-(4-bromobenzyl)acrylate

Description

Properties

CAS No. |

207286-80-4 |

|---|---|

Molecular Formula |

C12H13BrO2 |

Molecular Weight |

269.13 g/mol |

IUPAC Name |

ethyl 2-[(4-bromophenyl)methyl]prop-2-enoate |

InChI |

InChI=1S/C12H13BrO2/c1-3-15-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-7H,2-3,8H2,1H3 |

InChI Key |

SIJOZPIKQOUCSZ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C)CC1=CC=C(C=C1)Br |

Canonical SMILES |

CCOC(=O)C(=C)CC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Brominated Acrylate Esters

(a) Ethyl 2-(4-Bromophenyl)-2-oxoacetate (C₁₀H₉BrO₃; MW 257.08 g/mol)

- Structural Difference : Contains a 2-oxoacetate group instead of a benzyl-substituted acrylate.

- Key Properties: Used as an intermediate in organic synthesis due to its reactive ketone group.

- Application Contrast: Unlike Ethyl 2-(4-bromobenzyl)acrylate, this compound’s α-ketoester functionality makes it more suitable for condensations (e.g., Knoevenagel reactions).

(b) 4-Methoxybenzyl (E)-3-bromoacrylate (C₁₁H₉BrO₃; MW 277.09 g/mol)

- Structural Difference : Methoxy group at the para position of the benzyl substituent vs. bromine in the target compound.

- Reactivity : The methoxy group donates electron density, reducing electrophilicity compared to the electron-withdrawing bromine in this compound. This affects polymerization rates and regioselectivity in nucleophilic additions .

(c) Ethyl 2-(2,3,4,5,6-Pentabromophenyl)acetate

- Structural Difference : Five bromine atoms on the phenyl ring vs. one in the target compound.

- Key Properties : Higher molecular weight (MW 586.74 g/mol) and increased steric hindrance limit solubility in polar solvents. Used as a flame-retardant intermediate, whereas this compound may prioritize synthetic versatility over flame resistance .

Non-Brominated Acrylate Esters

(a) 2-Ethyl Hexyl Acrylate (C₁₁H₂₀O₂; MW 184.27 g/mol)

- Structural Difference : Lacks aromatic bromine; features a branched aliphatic chain.

- Industrial Relevance : Widely used in adhesives and coatings due to low glass transition temperature (Tg ≈ -50°C). This compound’s aromatic bromine likely increases Tg and rigidity, making it suitable for high-performance polymers .

Fluorinated Acrylate Esters (e.g., 2-[Ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate)

- Structural Difference : Fluorinated alkyl chains replace the bromobenzyl group.

- Key Properties : Fluorine imparts extreme hydrophobicity and chemical inertness. These compounds are used in surfactants and waterproof coatings, whereas brominated acrylates may prioritize reactivity (e.g., Suzuki coupling) or antimicrobial activity .

Non-Acrylate Brominated Compounds

(a) Triazole Derivatives (e.g., 2-(3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl)ethyl arylate)

Data Table: Comparative Properties of Selected Compounds

Key Research Findings

- Reactivity: Bromine in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-brominated analogs .

- Thermal Stability : Brominated acrylates exhibit higher thermal stability compared to aliphatic esters, as seen in pentabromophenyl derivatives .

- Toxicity : Fluorinated acrylates are persistent environmental pollutants, whereas brominated variants may face regulatory scrutiny under programs like the Toxics Release Inventory (TRI) .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-bromobenzyl)acrylate, and how can reaction conditions be methodically optimized?

Answer: The synthesis typically involves esterification or alkylation reactions. A robust approach includes:

- Step 1: Reacting 4-bromobenzyl bromide with a pre-formed acrylate ester (e.g., ethyl acrylate) under nucleophilic substitution conditions.

- Step 2: Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance reaction kinetics.

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Key Parameters for Optimization:

| Variable | Impact on Yield | Example Conditions |

|---|---|---|

| Catalyst | Accelerates alkylation | K₂CO₃ or DBU |

| Solvent | Affects reaction rate | DMF (polar aprotic) |

| Temperature | Higher temps reduce reaction time | 70°C for 12 hours |

Q. How should researchers characterize the structural integrity of this compound?

Answer: Use a multi-technique approach:

- NMR Spectroscopy: Confirm the presence of the acrylate double bond (δ 5.8–6.5 ppm for vinyl protons) and 4-bromobenzyl group (aromatic protons at δ 7.2–7.6 ppm) .

- IR Spectroscopy: Identify ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Br bond (600–700 cm⁻¹) .

- Mass Spectrometry: Validate molecular weight (theoretical MW: ~269 g/mol) via ESI-MS or GC-MS .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?

Answer: Contradictions often arise from stereochemical ambiguity or impurities. Strategies include:

- X-ray Crystallography: Resolve structural ambiguities by determining the crystal lattice arrangement (e.g., SHELXL for refinement) .

- Computational Modeling: Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian or ORCA software) .

- DSC/TGA: Assess thermal stability and phase transitions to identify polymorphic forms .

Q. What experimental designs are effective for studying the biological activity of this compound?

Answer:

- In Vitro Assays: Screen for enzyme inhibition (e.g., kinase or protease assays) using kinetic fluorescence assays .

- Cell-Based Studies: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (IC₅₀ determination) .

- ADME Profiling: Use HPLC-MS to track metabolic stability in liver microsomes .

Q. How can researchers mitigate safety risks when handling this compound?

Answer:

- PPE: Wear nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact (brominated compounds are vesicants) .

- Ventilation: Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .

- Waste Disposal: Neutralize brominated byproducts with sodium thiosulfate before disposal .

Data Analysis & Mechanistic Questions

Q. What analytical methods are recommended for quantifying reaction intermediates during synthesis?

Answer:

Q. How can researchers investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

- Catalytic Screening: Test Pd(PPh₃)₄ or XPhos Pd G3 catalysts in THF/H₂O at 80°C .

- Post-Reaction Analysis: Isolate biaryl products via extraction and confirm coupling efficiency via ¹H NMR .

Application-Oriented Questions

Q. How is this compound utilized in polymer chemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.